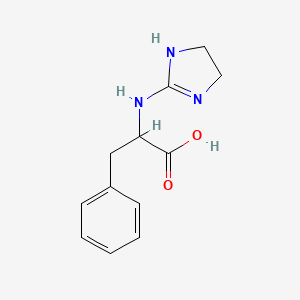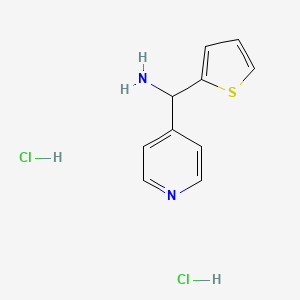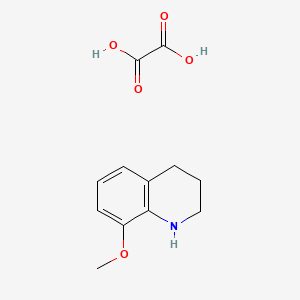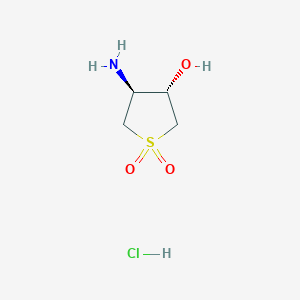![molecular formula C7H10ClN3O2 B1389978 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 1185304-70-4](/img/structure/B1389978.png)
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride
Übersicht
Beschreibung
The compound “5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride” is a chemical compound that can be used in the preparation of other compounds . It has a molecular weight of 208.09 .
Synthesis Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of the compound is represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI key for the compound is WLSBRWTXCPUJMN-UHFFFAOYSA-N . Chemical Reactions Analysis
The compound can be used in the preparation of other compounds, such as 4-(3-(2-(2-amino pyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido pyrimidin-7-carbonyl)-4-fluorobenzyl) phthalazin-1(2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
- Summary of the Application : The compound “5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride” has been used in the development of novel selective Axl inhibitors . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, and inhibiting it has potential therapeutic applications.
- Methods of Application : The compound was designed and synthesized as part of a novel series of derivatives. These were then evaluated for their Axl and Mer inhibitory activities .
- Results or Outcomes : The research led to the identification of ER-001259851-000 as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .
Application in Cancer Research
- Summary of the Application : This compound has been used in the development of mTOR inhibitors . mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription. Inhibiting mTOR can have potential therapeutic applications in cancer treatment.
- Methods of Application : The compound was tested in lab settings with certain chemotherapy agents .
- Results or Outcomes : The lab tests found that certain chemotherapy agents were more effective in the presence of mTOR inhibitors .
Application in Drug Development
- Summary of the Application : This compound is available for purchase from chemical suppliers, suggesting it may be used in various research and development applications .
- Methods of Application : The specific methods of application would depend on the particular research or development project .
- Results or Outcomes : The outcomes would also depend on the specific project .
Application in Bioorganic & Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of selective histone deacetylases 6 inhibitors . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
- Methods of Application : The compound was used as a scaffold in the design and synthesis of novel inhibitors .
- Results or Outcomes : The research led to the identification of potent and selective HDAC6 inhibitors .
Application in Chemical Synthesis
- Summary of the Application : This compound has been used in the synthesis of 2-pyridyl-substituted derivatives . These derivatives have potential applications in various fields, including medicinal chemistry and drug development.
- Methods of Application : The compound was used as a starting material in the synthesis of the derivatives .
- Results or Outcomes : The synthesis led to the production of a range of 2-pyridyl-substituted derivatives .
Safety And Hazards
The compound has several hazard classifications, including Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor if feeling unwell .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-1-2-8-3-5(4)9-7(12)10-6;/h8H,1-3H2,(H2,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQSICRFBUVLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride](/img/structure/B1389895.png)
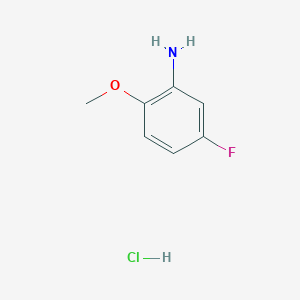
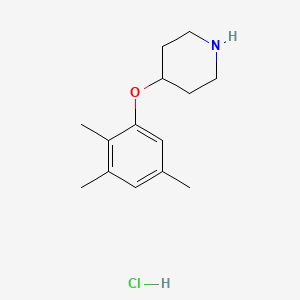


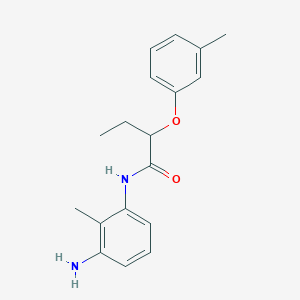
![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1389905.png)
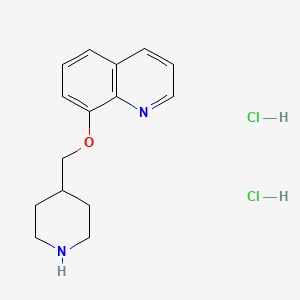
![2-[(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1389909.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389910.png)
